3-(Pyridin-2-yl)prop-2-enenitrile

Description

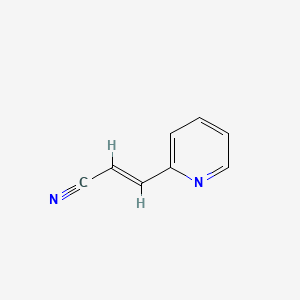

3-(Pyridin-2-yl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a pyridine ring substituted at the 2-position. This compound belongs to a class of acrylonitriles known for their electron-deficient double bond, which enables diverse reactivity in organic synthesis and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQURWVGPGVMM-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-enenitrile typically involves the reaction of pyridine derivatives with acrylonitrile under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Pyridin-2-yl)prop-2-enenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism by which 3-(Pyridin-2-yl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

*Calculated via DFT in chloroform .

Optical and Electrochemical Properties

- Solvent Effects: Derivatives with diphenylamino groups (I, II) exhibit solvatochromism, with absorbance and fluorescence maxima shifting in polar solvents (e.g., methanol, DMSO) due to intramolecular charge transfer .

- HOMO-LUMO Gaps: Compound III shows a narrower gap (2.8–3.1 eV) compared to diphenylamino analogs (3.0–3.3 eV), attributed to the carbazole donor’s electron-rich nature .

- Solid-State Fluorescence : The pyridin-2-yl group in Compound III facilitates planar molecular packing, enhancing fluorescence quantum yield compared to meta/para-substituted analogs .

Molecular Packing and Hydrogen Bonding

- Pyridin-2-yl vs. Pyridin-4-yl : Ortho-substituted pyridine (Compound III) promotes stronger π-π interactions than para-substituted analogs (Compound II), leading to denser crystal packing .

- Hydrogen Bonding : The nitrile group in this compound can act as a weak hydrogen bond acceptor, while pyridine nitrogen participates in C–H···N interactions, influencing supramolecular assembly .

Biological Activity

3-(Pyridin-2-yl)prop-2-enenitrile, also known by its chemical formula C8H6N2, has garnered attention in recent years for its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. This article explores the compound's biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is characterized by its α,β-unsaturated nitrile structure, which is known to exhibit diverse biological activities due to its ability to interact with various biological targets. The compound's structure allows for significant electron delocalization, which can influence its reactivity and binding affinity to biological macromolecules.

1. Cyclin-Dependent Kinase Inhibition

Research indicates that this compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression. The compound binds to specific pockets within CDK structures, stabilizing inactive conformations and preventing substrate phosphorylation. This inhibition can lead to reduced cell proliferation, particularly in cancerous cells.

Table 1: Binding Affinity of this compound to CDKs

| CDK Type | Binding Pocket | Binding Affinity (Kd) |

|---|---|---|

| CDK2 | Pocket #1 | Low nanomolar range |

| CDK4 | Pocket #2 | Low nanomolar range |

2. Anticancer Activity

The compound has demonstrated significant anticancer properties in various in vitro studies. For instance, treatment with this compound resulted in a marked decrease in the proliferation of breast cancer cell lines (e.g., BT549 cells). The mechanism involves the downregulation of CDK activity, leading to cell cycle arrest.

Case Study: BT549 Cell Proliferation Inhibition

In a study examining the effects of the compound on BT549 cells:

- Treatment Duration : 24 hours

- Concentration : 100 µM

- Outcome : Significant reduction in DNA synthesis measured by -Thymidine incorporation.

Synthesis and Characterization

The synthesis of this compound involves the reaction of pyridine derivatives with appropriate aldehydes or ketones under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have confirmed the structural integrity and purity of the synthesized compounds.

Photophysical Properties

Studies have revealed that the photophysical properties of this compound are influenced by solvent interactions. The compound exhibits distinct absorption spectra that shift depending on the polarity of the solvent used during analysis.

Table 2: Absorption Characteristics in Different Solvents

| Solvent | Absorption Maxima (nm) |

|---|---|

| Chloroform | 416–427 |

| Ethanol | 400–410 |

| DMSO | 395–400 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.